molecular formula C8H11N2NaO4S B7775606 sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate

sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate

Cat. No.: B7775606
M. Wt: 254.24 g/mol
InChI Key: IHCDKJZZFOUARO-UHFFFAOYSA-M
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Description

Quercetin . Quercetin is a flavonoid, a type of polyphenolic compound found in many fruits, vegetables, leaves, and grains. It is known for its antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory, antiviral, and anticancer effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quercetin can be synthesized through various methods, including the extraction from natural sources and chemical synthesis. One common method involves the extraction from plant materials such as onions, apples, and berries. The plant material is typically dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is then purified using techniques such as column chromatography.

Industrial Production Methods

In industrial settings, quercetin is often produced through the extraction from plant sources on a large scale. The process involves the use of large extraction tanks, where the plant material is mixed with solvents. The mixture is then filtered, and the solvent is evaporated to obtain a concentrated extract. The extract is further purified and crystallized to obtain pure quercetin.

Chemical Reactions Analysis

Types of Reactions

Quercetin undergoes various chemical reactions, including:

    Oxidation: Quercetin can be oxidized to form quercetin quinone.

    Reduction: Quercetin can be reduced to form dihydroquercetin.

    Substitution: Quercetin can undergo substitution reactions, such as the formation of quercetin glycosides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas.

    Substitution: Common reagents include sugars and acids for glycosylation reactions.

Major Products

    Oxidation: Quercetin quinone.

    Reduction: Dihydroquercetin.

    Substitution: Quercetin glycosides.

Scientific Research Applications

Quercetin has a wide range of scientific research applications, including:

    Chemistry: Used as a standard for antioxidant assays and as a reagent in various chemical reactions.

    Biology: Studied for its effects on cellular processes, including apoptosis and cell signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Used as a natural colorant in food and beverages, and as an ingredient in dietary supplements and cosmetics.

Mechanism of Action

Quercetin exerts its effects through various mechanisms, including:

    Antioxidant Activity: Quercetin scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Activity: Quercetin inhibits the production of pro-inflammatory cytokines and enzymes.

    Antiviral Activity: Quercetin interferes with viral replication and entry into host cells.

    Anticancer Activity: Quercetin induces apoptosis and inhibits cell proliferation in cancer cells.

Comparison with Similar Compounds

Quercetin is similar to other flavonoids such as kaempferol, myricetin, and luteolin. it is unique in its strong antioxidant activity and wide range of biological effects.

Similar Compounds

    Kaempferol: Another flavonoid with antioxidant and anti-inflammatory properties.

    Myricetin: A flavonoid with similar antioxidant and anticancer effects.

    Luteolin: A flavonoid known for its anti-inflammatory and neuroprotective effects.

Quercetin stands out due to its extensive research and potential therapeutic applications across various fields.

Properties

IUPAC Name

sodium;N-(4-aminophenyl)sulfonylethanimidate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S.Na.H2O/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;;/h2-5H,9H2,1H3,(H,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCDKJZZFOUARO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NS(=O)(=O)C1=CC=C(C=C1)N)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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